Phytomonic acid

Übersicht

Beschreibung

Diese Verbindung findet sich überwiegend in gramnegativen Bakterien wie Lactobacillus arabinosus, Protozoen und im Samenöl von Byrsocarpus coccineus (Connaraceae) . Die Cyclopropanringstruktur der Phytomonsäure verhält sich ähnlich wie eine Doppelbindung, was möglicherweise eine Rolle bei der Regulierung der Zellmembranfluidität spielt .

2. Präparationsmethoden

Synthetische Routen und Reaktionsbedingungen: Phytomonsäure kann durch Hydrierung ungesättigter Fettsäuren synthetisiert werden. Der Prozess beinhaltet die Cyclopropanierung von cis-Vaccensäure (cis-11-Octadecensäure) unter Verwendung eines geeigneten Katalysators unter Hydrierungsbedingungen . Die Reaktion erfordert typischerweise einen Metallkatalysator wie Palladium oder Platin und wird unter hohem Druck und hoher Temperatur durchgeführt, um die gewünschte Cyclopropanringbildung zu erreichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Phytomonsäure beinhaltet die Extraktion aus natürlichen Quellen wie dem Samenöl von Byrsocarpus coccineus und Bakterienkulturen von Lactobacillus arabinosus . Der Extraktionsprozess umfasst die Lipidextraktion mit Lösungsmitteln wie Aceton und Diethylether, gefolgt von der Reinigung durch Techniken wie Säulenchromatographie und Umkristallisation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phytomonic acid can be synthesized through the hydrogenation of unsaturated fatty acids. The process involves the cyclopropanation of cis-vaccenic acid (cis-11-octadecenoic acid) using a suitable catalyst under hydrogenation conditions . The reaction typically requires a metal catalyst such as palladium or platinum and is conducted under high pressure and temperature to achieve the desired cyclopropane ring formation.

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as the seed oil of Byrsocarpus coccineus and bacterial cultures of Lactobacillus arabinosus . The extraction process includes lipid extraction using solvents like acetone and diethyl ether, followed by purification through techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phytomonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Cyclopropanring kann unter dem Einfluss von Oxidationsmitteln wie Kaliumpermanganat oder Osmiumtetroxid zu Epoxiden oder Diolen oxidiert werden.

Reduktion: Die Carbonsäuregruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Osmiumtetroxid und Wasserstoffperoxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Halogenierungsmittel (z. B. Brom, Chlor), Nukleophile (z. B. Amine, Thiole).

Hauptprodukte, die gebildet werden:

Oxidation: Epoxide, Diole.

Reduktion: Alkohole.

Substitution: Halogenierte Derivate, substituierte Cyclopropanverbindungen.

4. Wissenschaftliche Forschungsanwendungen

Phytomonsäure hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

5. Wirkmechanismus

Phytomonsäure übt ihre Wirkung hauptsächlich durch ihre Einarbeitung in zelluläre Lipidstrukturen aus. Die Cyclopropanringstruktur beeinflusst die Membranfluidität und -integrität, was verschiedene zelluläre Prozesse beeinflussen kann . Die unverwechselbare verzweigtkettige Struktur der Phytomonsäure macht sie zu einem interessanten Punkt in der Untersuchung von Lipidbiosynthesewegen, insbesondere in Bezug darauf, wie Organismen Cyclopropanfettsäuren synthetisieren und in ihre Membranen einbauen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Endocrine Disruption Studies

Phytomonic acid has been identified as a candidate for virtual screening to assess its binding properties to nuclear receptors, particularly the peroxisome proliferator-activated receptor gamma (PPARγ). In a study involving the screening of 252 fatty acids, this compound was found to bind with a dissociation constant () between 100-250 μM, indicating its potential role as an endocrine-disrupting chemical (EDC) . This suggests that PTA may influence metabolic pathways regulated by PPARγ, which is crucial in energy homeostasis and fat storage.

1.2 Antimicrobial Properties

Research indicates that this compound is produced by certain bacteria such as Burkholderia cenocepacia, which is known for its role in cystic fibrosis infections. The presence of PTA in bacterial cultures has been linked to differential gene expression related to virulence factors, including antimicrobial resistance . This suggests that this compound could play a role in the pathogenicity of certain bacteria and may be considered for developing antimicrobial agents.

Microbiological Applications

2.1 Probiotic Research

This compound is produced by specific strains of lactic acid bacteria (LAB), which are often utilized as probiotics. The metabolic pathways involved in the synthesis of PTA can influence the probiotic characteristics of these bacteria. For example, Lactobacillus arabinosus has been shown to produce this compound, which may enhance its probiotic efficacy through modulation of gut microbiota composition .

Metabolomic Profiling

3.1 Clinical Relevance

This compound has been detected in various metabolomic studies involving patients with inflammatory diseases such as cystic fibrosis and diabetes. Its presence in human samples raises questions about its role in influencing microbiome structure and function . Future research may explore whether PTA contributes to inflammatory processes or serves as a biomarker for specific diseases.

Data Tables

Case Studies

- Endocrine Disruption Screening : A study utilized molecular docking techniques to screen this compound among other fatty acids for potential endocrine disruption effects, highlighting its significance in toxicology and environmental health .

- Microbial Production : Investigations into Burkholderia cenocepacia cultures revealed consistent production of this compound under various growth conditions, indicating its metabolic relevance and potential clinical implications for cystic fibrosis treatment .

- Probiotic Functionality : The impact of this compound on the probiotic properties of LAB was assessed through metabolic profiling, suggesting that PTA may enhance the health benefits associated with these microorganisms .

Wirkmechanismus

Phytomonic acid exerts its effects primarily through its incorporation into cellular lipid structures. The cyclopropane ring structure influences membrane fluidity and integrity, which can affect various cellular processes . The distinctive branched-chain structure of this compound makes it a point of interest in studying lipid biosynthesis pathways, particularly in how organisms synthesize and incorporate cyclopropane fatty acids into their membranes .

Vergleich Mit ähnlichen Verbindungen

Phytomonsäure ähnelt anderen Cyclopropanfettsäuren, wie zum Beispiel:

Lactobacillsäure:

Cis-Vaccensäure: Eine ungesättigte Fettsäure, die als Vorläufer für die Biosynthese von Phytomonsäure dient.

Einzigartigkeit: Die einzigartige Cyclopropanringstruktur der Phytomonsäure und ihre Rolle bei der Regulierung der Zellmembranfluidität unterscheiden sie von anderen Fettsäuren. Ihre Fähigkeit, die Membranintegrität zu beeinflussen, und ihre potenziellen antimikrobiellen Eigenschaften machen sie zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen .

Biologische Aktivität

Phytomonic acid, also known as lactobacillic acid, is a cyclopropane fatty acid (CFA) produced by certain strains of Lactobacillus, particularly Lactobacillus reuteri. This compound has garnered attention due to its potential biological activities, particularly in the context of microbiota-host interactions and immunomodulation.

Chemical Structure and Properties

This compound is characterized by its long-chain structure with a cyclopropane ring. Its molecular formula is C18H34O2, and it is classified as a branched-chain fatty acid. The presence of the cyclopropane moiety is significant as it influences the compound's biochemical properties and biological activities.

Sources and Production

This compound is primarily produced by Lactobacillus species during fermentation processes. It can be isolated from various fermented foods and probiotic supplements. The production of this compound is linked to the metabolic pathways of these bacteria, particularly involving cyclopropane fatty acid synthase (CFA synthase) enzymes.

1. Immunomodulatory Effects

Research indicates that this compound exhibits immunomodulatory properties. A study demonstrated that purified lactobacillic acid could suppress tumor necrosis factor (TNF) production in activated THP-1 human monocytoid cells, suggesting its role in modulating inflammatory responses . However, it was noted that the suppression of TNF was not directly correlated with the concentration of lactobacillic acid, indicating that other mechanisms might be involved in its immunomodulatory effects.

2. Influence on Gut Microbiota

This compound has been shown to influence the composition and activity of gut microbiota. In a metabolomic profiling study, this compound was detected in various growth media used for bacterial cultures, highlighting its potential role in microbial interactions within the gut environment . The presence of this compound may affect the metabolic pathways of other gut microbes, contributing to a balanced gut microbiome.

3. Impact on Dauer Recovery in C. elegans

A notable study investigated the effects of this compound on the recovery from the dauer state in Caenorhabditis elegans. Supplementation with this compound was found to reduce recovery rates in daf-2(e1368) mutants, indicating that increased levels of CFA might inhibit recovery from this developmental stage . This suggests a complex interplay between dietary fatty acids and developmental signaling pathways.

Case Study 1: Refsum's Disease

In patients with Refsum's disease, dietary interventions aimed at reducing phytanic acid levels have shown clinical improvements. A controlled diet led to decreased levels of phytanic acid in blood and adipose tissue, which correlated with improvements in nerve conduction velocity and muscle strength . This underscores the importance of phytanic acid metabolism in specific pathological conditions.

Case Study 2: Probiotic Applications

The application of probiotics containing this compound has been explored for their potential benefits in inflammatory bowel diseases (IBD). Probiotic strains producing this compound may help alleviate intestinal inflammation through their immunomodulatory effects, although further research is needed to clarify these mechanisms .

Research Findings Summary

Eigenschaften

IUPAC Name |

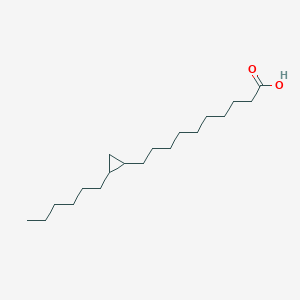

10-(2-hexylcyclopropyl)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKRDVKGCQRKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964568 | |

| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-06-0 | |

| Record name | 11,12-Methyleneoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytomonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.